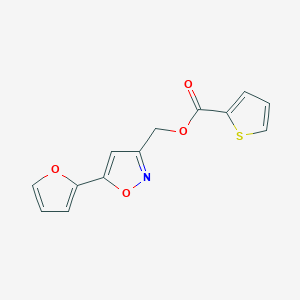

(5-(Furan-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

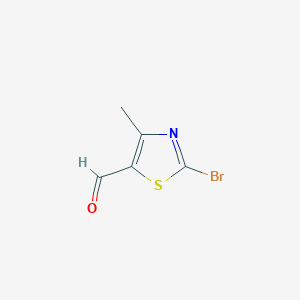

The synthesis of similar compounds has been based on the Van Leusen reaction . This reaction involves the preparation of oxazoles from suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC) . Another approach involves the synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters .Scientific Research Applications

Chemoselective Protection and Metallo-Imidazolidine Intermediates

Research by Carpenter and Chadwick (1985) introduces a method for chemoselectively protecting heteroaromatic aldehydes as imidazolidine derivatives. This process involves transforming furan-, thiophene-, and N-methylpyrrole-2-carboxaldehydes into corresponding N, N'-dimethylimidazolidines without acid catalysis. Specifically, furan and thiophene derivatives can be metallated at high yields, primarily at the 5 positions of the heteroaromatic rings, with the carboxaldehyde functionality regenerated under mild conditions. This method offers a valuable approach for protecting an aldehyde in the presence of a ketone, applicable to the synthesis and modification of compounds including "(5-(Furan-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate" analogs (Carpenter & Chadwick, 1985).

Decarboxylative Fluorination

Yuan et al. (2017) developed a transition-metal-free decarboxylative fluorination technique for electron-rich five-membered heteroaromatics, including furans and thiophenes. This method effectively synthesizes fluorinated compounds, which could have implications for the modification and functionalization of "this compound" and related molecules. The process uses Selectfluor, highlighting an efficient pathway to introduce fluorine into heteroaromatic carboxylic acids (Yuan, Yao, & Tang, 2017).

C-H Bond Activation/Borylation Catalyzed by Iron

Hatanaka, Ohki, and Tatsumi (2010) explored a half-sandwich iron N-heterocyclic carbene complex for C-H bond activation/borylation of furans and thiophenes. This catalytic process provides a method for selectively borylating furans and thiophenes, which could be relevant to the synthesis and functionalization of compounds like "this compound." Such methods offer insights into the versatile applications of iron-catalyzed reactions in organic synthesis (Hatanaka, Ohki, & Tatsumi, 2010).

Antitumor Agent Design

Matiichuk et al. (2020) investigated the synthesis of 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde derivatives, aiming at the design of antitumor agents. Through various reactions, they synthesized derivatives with potential antitumor activity, providing a framework for using furan and thiophene derivatives in medicinal chemistry, including the exploration of "this compound" for similar applications (Matiichuk et al., 2020).

properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4S/c15-13(12-4-2-6-19-12)17-8-9-7-11(18-14-9)10-3-1-5-16-10/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDDRBPFGOPKSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2356947.png)

![[1-(5-Chloropyrazine-2-carbonyl)piperidin-4-yl]-(4-methylphenyl)methanone](/img/structure/B2356952.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2356956.png)

![(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2356958.png)

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2356959.png)

![2-Amino-4-(2-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2356961.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2356963.png)

![1,3-dimethyl-7-(3-methylbutyl)-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2356968.png)